molecular formula C4H6BrClN2O B6185485 1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride CAS No. 2680530-87-2

1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride

Cat. No. B6185485
CAS RN: 2680530-87-2
M. Wt: 213.5
InChI Key:
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Description

1-(3-Bromo-1,2-oxazol-4-yl)methanamine hydrochloride, also known as BOMA, is a synthetic compound with a variety of applications in scientific research. BOMA is a derivative of oxazole, which is a five-membered heterocyclic aromatic compound that has been studied for its properties and applications in organic synthesis and drug design. BOMA has been used in the synthesis of various compounds, such as polymers and pharmaceuticals, as well as in the study of biological processes. BOMA has also been studied for its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of 1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in the activity of these proteins and enzymes. For example, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been found to interact with various receptors, such as the serotonin receptor 5-HT2A, leading to changes in the activity of these receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. In addition, this compound has been found to interact with various receptors, such as the serotonin receptor 5-HT2A, leading to changes in the activity of these receptors. This compound has also been found to have anti-cancer effects, as well as anticonvulsant effects.

Advantages and Limitations for Lab Experiments

1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in the presence of light and heat. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, this compound is relatively expensive, making it more costly to use in laboratory experiments.

Future Directions

The potential applications of 1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride are vast and the possibilities are only limited by the imagination. One potential future direction for this compound is in the development of novel therapeutic agents. This compound has already been studied for its potential as a therapeutic agent, and further research could lead to the development of new drugs. In addition, this compound could be used in the synthesis of polymers and other compounds for use in a variety of applications. Finally, this compound could be used in the study of biological processes, such as cell signaling, gene expression, and protein-protein interactions, in order to gain a better understanding of these processes.

Synthesis Methods

1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride can be synthesized using a variety of methods. One method involves the reaction of 3-bromo-1,2-oxazole with methanamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is generally carried out at room temperature and yields this compound as a white solid. Other methods of synthesis include the reaction of 3-bromo-1,2-oxazole with methanamine in the presence of a Lewis acid, such as boron trifluoride, or the reaction of 3-bromo-1,2-oxazole with methanamine in the presence of a base, such as potassium hydroxide.

Scientific Research Applications

1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride has been used in the synthesis of a variety of compounds, such as polymers and pharmaceuticals. This compound has also been studied for its potential as a therapeutic agent. It has been used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. This compound has also been used in the study of biological processes, such as cell signaling, gene expression, and protein-protein interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride involves the reaction of 3-bromo-1,2-oxazol-4-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3-bromo-1,2-oxazol-4-amine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-1,2-oxazol-4-amine is reacted with formaldehyde in the presence of a suitable solvent and acid catalyst to form 1-(3-bromo-1,2-oxazol-4-yl)methanal.", "Step 2: The resulting aldehyde is then reduced with sodium borohydride in the presence of a suitable solvent to form 1-(3-bromo-1,2-oxazol-4-yl)methanol.", "Step 3: Finally, the methanol is reacted with hydrochloric acid to form 1-(3-bromo-1,2-oxazol-4-yl)methanamine hydrochloride." ] }

CAS RN

2680530-87-2

Molecular Formula

C4H6BrClN2O

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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